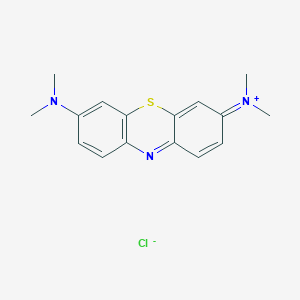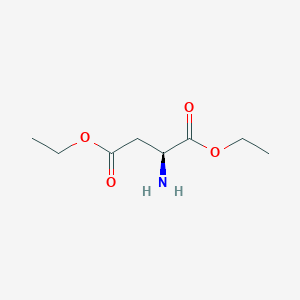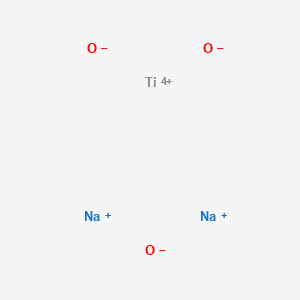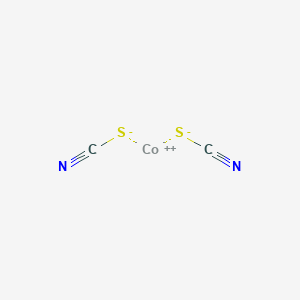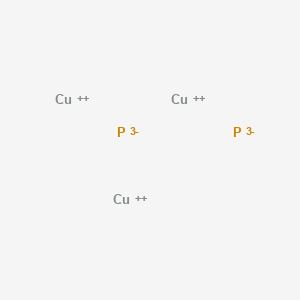![molecular formula C8H9N3O B079790 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one CAS No. 13925-33-2](/img/structure/B79790.png)
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, also known as DPP6, is a chemical compound that belongs to the pyrrolopyrimidine family. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves its interaction with the N-terminal domain of Kv4 channels. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one binds to a conserved site on the channel, which leads to a reduction in the current density of the channel. This results in a decrease in the amplitude and frequency of action potentials in neurons. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one also affects the kinetics of the channel, leading to a slower recovery from inactivation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can modulate the activity of Kv4 channels in a dose-dependent manner. In vivo studies have demonstrated that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal excitability and synaptic plasticity in the brain. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has also been implicated in the regulation of cardiac function, where it modulates the activity of Kv4 channels in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and can be used to modulate the activity of Kv4 channels in a precise manner. However, there are also limitations to the use of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one in lab experiments. Its effects on other ion channels and receptors are not well understood, which could lead to off-target effects. Additionally, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one. One area of focus is the development of more selective modulators of Kv4 channels, which could be used to study the role of these channels in neuronal function and disease. Another area of research is the identification of other proteins that interact with 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, which could provide insights into its broader physiological functions. Additionally, there is a need for more in vivo studies to better understand the effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one on neuronal and cardiac function.
Conclusion
In conclusion, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one is a promising compound with potential applications in scientific research. Its well-defined mechanism of action and ability to modulate the activity of Kv4 channels make it a valuable tool for studying neuronal excitability and synaptic plasticity. However, further research is needed to fully understand its physiological functions and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves a multi-step process that includes the reaction of ethyl cyanoacetate with 2,4-diaminopyrimidine, followed by cyclization and dehydration to form the final product. The synthesis method is relatively straightforward and has been optimized to produce high yields of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one.
Applications De Recherche Scientifique
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been extensively studied for its potential applications in scientific research. It has been identified as a modulator of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been shown to interact with Kv4.2 and Kv4.3 channels, which are important for the generation of action potentials in neurons. By modulating the activity of these channels, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal firing patterns and synaptic plasticity.
Propriétés
Numéro CAS |
13925-33-2 |
|---|---|
Nom du produit |
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one |
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6(12)11-3-7-2-9-5-10-8(7)4-11/h2,5H,3-4H2,1H3 |
Clé InChI |
UCDDWBVLTFCBJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
SMILES canonique |
CC(=O)N1CC2=CN=CN=C2C1 |
Autres numéros CAS |
13925-33-2 |
Synonymes |
5H-Pyrrolo[3,4-d]pyrimidine, 6-acetyl-6,7-dihydro- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



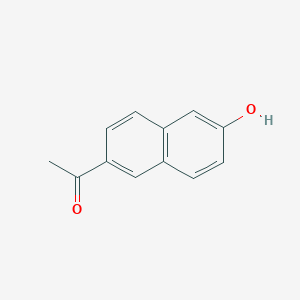
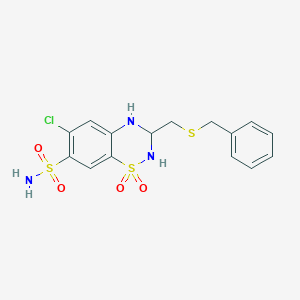
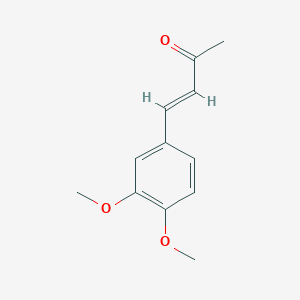
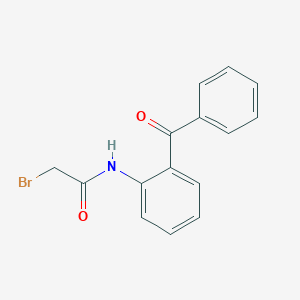
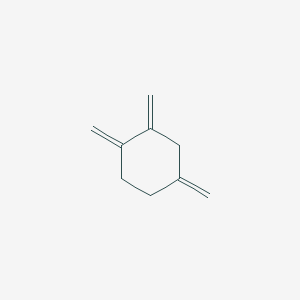


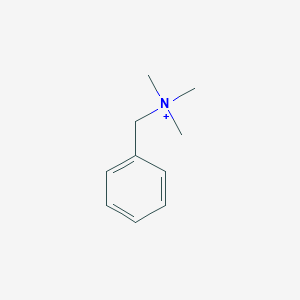
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
